N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopentanecarboxamide
Description
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopentanecarboxamide is a heterocyclic compound featuring a fused thiazole-triazole core substituted with a 2-fluorophenyl group and a cyclopentanecarboxamide side chain. The ethyl linker and cyclopentane carboxamide moiety may influence its pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4OS/c19-15-8-4-3-7-14(15)16-21-18-23(22-16)13(11-25-18)9-10-20-17(24)12-5-1-2-6-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCWXHCCIGDOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopentanecarboxamide is a complex organic compound belonging to the class of triazolothiazole derivatives. These compounds are recognized for their diverse pharmacological activities, making them significant in medicinal chemistry. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 456.5 g/mol. Its structure features a cyclopentanecarboxamide moiety attached to a thiazolo-triazole core, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN4O4S |
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-cyclopentanecarboxamide |
| InChI Key | CNZXBRUFBUHLFT-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's structural properties allow it to form hydrogen bonds and other interactions that modulate the activity of these targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes including carbonic anhydrase and cholinesterase.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and fungal strains.
- Anticancer Properties : Research indicates potential in inhibiting cancer cell proliferation through apoptosis induction.
Biological Activities
Recent studies have highlighted various biological activities associated with triazolothiazole derivatives:
- Anticancer Activity : Research has shown that derivatives exhibit cytotoxic effects against several cancer cell lines.
- Antimicrobial Effects : Compounds in this class have been tested against various pathogens.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in vitro.
Research Findings and Data Tables
The following table summarizes key studies and their findings related to the biological activity of this compound and its analogs.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole and thiazole moieties exhibit promising anticancer properties. The specific compound has been studied for its effects against various cancer cell lines.
Case Studies
- A study demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibited significant growth inhibition in various cancer cell lines, including breast and lung cancer cells. The growth inhibition percentages were notable, indicating a strong potential for further development in cancer therapeutics .
- Another investigation highlighted the effectiveness of triazole derivatives in inducing apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
In addition to anticancer properties, N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopentanecarboxamide has shown promise as an antimicrobial agent.
Case Studies
- Research has reported that certain thiazolo[3,2-b][1,2,4]triazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- A study focusing on the synthesis of novel thiazole derivatives found them effective against a range of pathogens with varying degrees of potency .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound.
Key Structural Features
The presence of specific functional groups significantly influences biological activity:
- Fluorophenyl group : Enhances lipophilicity and bioavailability.
- Thiazole and triazole rings : Contribute to the compound's ability to interact with biological targets effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other heterocyclic amides and triazole derivatives are analyzed below. Key comparisons focus on substituents, heterocyclic cores, and documented uses.
Structural Analogues from Pesticide Chemistry
The following compounds share structural motifs with the target molecule, such as fused triazole-thiazole systems, fluorinated aryl groups, or carboxamide side chains:
Key Observations :
- Cyclopropane/Cyclopentane Carboxamides: The target compound’s cyclopentanecarboxamide group is structurally analogous to cyclanilide and cyprofuram, which exhibit plant growth regulation and antifungal activity.
- Fluorinated Aryl Groups : The 2-fluorophenyl group in the target compound mirrors the trifluoromethyl and chlorophenyl substituents in flutolanil and cyprofuram. Fluorination typically improves metabolic stability and membrane permeability, which is critical for pesticidal efficacy .
- Heterocyclic Core : Unlike etaconazole (a triazole derivative), the fused thiazolo-triazole system in the target compound may offer unique binding interactions, such as enhanced π-π stacking or hydrogen bonding with biological targets .
Pharmacological Analogues from Heterocyclic Chemistry
For example, compounds like (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[...]ureido}-3-methylbutanamide incorporate thiazole and carboxamide motifs in antiviral or protease inhibitor contexts. However, these analogs differ significantly in side-chain complexity and functional groups .
Research Findings and Hypotheses
- Hypothetical Activity : Based on structural parallels to cyprofuram and flutolanil, the target compound may act as a fungicide or plant growth regulator. The fluorine atom and carboxamide group could target fungal cytochrome P450 enzymes or plant hormone receptors .
- Synthetic Challenges : The fused thiazolo-triazole core requires multi-step synthesis, similar to etaconazole, which involves cyclocondensation and functional group coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
